(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQLPMFWQAJAB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a synthetic compound belonging to the thiazole derivative class. Its unique structure, featuring a thiazole ring and various substituents, suggests potential biological activities worth exploring. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Benzyl Group : A 4-methylbenzyl group enhances lipophilicity and potential receptor interactions.
- Enamide Moiety : The prop-2-enamide structure is crucial for biological activity.
Structural Formula
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing physiological responses.
Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
-
Anticonvulsant Activity : Cinnamamide derivatives have been studied for their anticonvulsant properties, demonstrating efficacy in animal models of epilepsy .
Model ED50 (mg/kg) Administration Frings Mouse Model 13.21 i.p. Maximal Electroshock Test 44.46 i.p. 6-Hz Psychomotor Seizure Model 71.55 i.p. - Anticancer Activity : Thiazole derivatives are often investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory actions through the inhibition of pro-inflammatory cytokines.
Study on Anticonvulsant Activity
A study conducted on a related compound (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) showed significant anticonvulsant activity across various models of epilepsy. This compound demonstrated a favorable safety profile and was proposed for further preclinical studies .
Cytotoxicity Evaluation
In cytotoxicity evaluations involving HepG2 and H9c2 cell lines, related cinnamamide derivatives exhibited safety at concentrations up to 100 µM, indicating low toxicity and potential for therapeutic use .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Enamide Group
The α,β-unsaturated enamide moiety enables reactivity with nucleophiles. For example:
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Hydrolysis : Under acidic or basic conditions, the enamide undergoes hydrolysis to form a carboxylic acid derivative.
Reaction Conditions :-
Acidic: HCl (6M), reflux for 4–6 h.
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Basic: NaOH (2M), 80°C for 2 h.
Product : 3-Phenylacrylic acid and 5-(4-methylbenzyl)-1,3-thiazol-2-amine.
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Reduction : Catalytic hydrogenation reduces the α,β-unsaturated bond.
Reaction Conditions :
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring participates in electrophilic substitution, particularly at the 5-position due to electron-donating effects of the 4-methylbenzyl group:
-
Nitration :
Reaction Conditions : -
Halogenation :
Reaction Conditions :
Cycloaddition Reactions
The enamide’s conjugated double bond facilitates [4+2] cycloadditions:
-
Diels-Alder Reaction :
Reaction Conditions :
Transition Metal-Catalyzed Couplings
The aryl and heteroaryl groups enable cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reaction Conditions :
Oxidation of the 4-Methylbenzyl Group
The benzylic methyl group oxidizes to a carboxylic acid under strong conditions:
Reaction Conditions :
Thiazole Ring Functionalization
The sulfur atom in the thiazole ring reacts with oxidizing agents:
Reaction Conditions :
Mechanistic Insights
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Hydrolysis : Protonation of the enamide oxygen increases electrophilicity, facilitating nucleophilic attack by water.
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Diels-Alder : The conjugated enamide acts as a dienophile, with regioselectivity governed by electron-withdrawing effects .
Computational Predictions
DFT studies suggest the following reactivities (B3LYP/6-31G*):
Comparison with Similar Compounds
Structural Features
The compound belongs to the broader class of N-arylcinnamamides, which are characterized by a cinnamic acid backbone linked to substituted aromatic or heteroaromatic amines. Key structural analogs include:
Key Differences :
- The target compound’s thiazole ring distinguishes it from oxadiazole-based analogs (e.g., 8d) and simple anilides (e.g., Compounds 10, 20).
- Substituent positions (e.g., para-methylbenzyl vs. meta/ortho-halogenated aryl groups) influence electronic and steric properties.
Physicochemical Properties
Antimicrobial Activity
Anti-Inflammatory Activity
- N-Arylcinnamamides : Compound 20 [(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl) analog] inhibited NF-κB activation, comparable to prednisone . Ortho/meta-halogenation appears critical for anti-inflammatory effects, whereas para-substitution (as in the target compound) may prioritize antimicrobial activity .
SAR Insights
- Electron-Withdrawing Groups : Trifluoromethyl (Compound 10) and nitro (Compound 8h) substituents enhance antimicrobial activity but may reduce solubility .
- Heterocycle Impact : Thiazole rings (target compound) may offer metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
- Substituent Position : Para-substituted benzyl groups (target) likely optimize steric compatibility with target enzymes, while meta/ortho positions favor anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
